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Compound of Interest

Compound Name:
3-((Furan-2-

ylmethyl)sulfonyl)azetidine

Cat. No.: B1404934 Get Quote

An in-depth technical guide on the core aspects of 3-((Furan-2-ylmethyl)sulfonyl)azetidine,

designed for researchers, scientists, and drug development professionals. This document

provides a detailed overview of the compound's structure, nomenclature, and available data,

while also addressing the current limitations in publicly accessible experimental information.

Chemical Structure and Nomenclature
3-((Furan-2-ylmethyl)sulfonyl)azetidine is a heterocyclic compound featuring a strained four-

membered azetidine ring linked to a furan ring through a sulfonylmethyl bridge. This unique

combination of a saturated nitrogen heterocycle and an aromatic oxygen heterocycle presents

an interesting scaffold for chemical and biological exploration.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 3-(furan-2-ylmethylsulfonyl)azetidine

Synonyms
3-[(Furan-2-yl)methanesulfonyl]azetidine, 3-(2-

furylmethylsulfonyl)azetidine

Molecular Formula C₈H₁₁NO₃S

Molecular Weight 217.25 g/mol

CAS Number 71778266 (Parent Compound)

PubChem CID 71778266

InChI
InChI=1S/C8H11NO3S/c10-13(11,8-4-9-5-8)6-

7-2-1-3-12-7/h1-3,8-9H,4-6H2

InChIKey JWQNFMLJBAVQGJ-UHFFFAOYSA-N

SMILES C1C(CN1)S(=O)(=O)CC2=CC=CO2

The structure is characterized by the presence of key functional groups: a secondary amine

within the azetidine ring, a sulfone, and a furan moiety. The hydrochloride salt of this compound

is also documented (PubChem CID: 72716672).

Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of 3-((Furan-2-
ylmethyl)sulfonyl)azetidine are not extensively reported in peer-reviewed scientific literature,

general methodologies for the synthesis of substituted azetidines and sulfones can provide a

conceptual framework. The synthesis of azetidine derivatives can be challenging due to the

inherent ring strain of the four-membered ring.

A plausible, though not experimentally verified, synthetic approach could involve a multi-step

process. A conceptual workflow is outlined below:
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Conceptual Synthetic Pathway

Step 1: Thioether Formation

Step 2: Oxidation

Step 3: Deprotection

N-protected 3-iodoazetidine

N-protected 3-((furan-2-ylmethyl)thio)azetidine

Furan-2-methanethiol

N-protected 3-((furan-2-ylmethyl)sulfonyl)azetidine

Oxidizing Agent (e.g., m-CPBA)

3-((Furan-2-ylmethyl)sulfonyl)azetidine

Deprotection Conditions

Click to download full resolution via product page

Caption: A conceptual synthetic workflow for 3-((Furan-2-ylmethyl)sulfonyl)azetidine.

Characterization data such as NMR, IR, and mass spectrometry for this specific compound are

not readily available in public databases.

Potential Biological and Pharmacological Context
The biological activity of 3-((Furan-2-ylmethyl)sulfonyl)azetidine has not been specifically

reported. However, the constituent moieties are prevalent in many pharmacologically active

compounds.

Azetidine Ring: The azetidine motif is considered a valuable scaffold in medicinal chemistry

due to its ability to introduce conformational rigidity and act as a bioisostere for other
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functional groups. Azetidine-containing compounds have demonstrated a wide array of

biological activities.

Furan Ring: Furan derivatives are known to possess diverse pharmacological properties,

including antibacterial, antifungal, and anti-inflammatory activities.

Sulfone Group: The sulfone group is a common feature in various therapeutic agents and

can contribute to the molecule's polarity and hydrogen bonding capacity.

Given the presence of these pharmacologically relevant groups, 3-((Furan-2-
ylmethyl)sulfonyl)azetidine and its derivatives could be of interest for screening in various

drug discovery programs. For instance, derivatives of this core structure have been

synthesized, such as 6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-

propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, indicating its use as a building block in

medicinal chemistry.

Experimental Protocols and Data
A comprehensive search of scientific literature and chemical databases did not yield specific

experimental protocols for the synthesis or biological evaluation of 3-((Furan-2-
ylmethyl)sulfonyl)azetidine. Quantitative data from biological assays, such as IC₅₀ or MIC

values, are not available.

Signaling Pathways and Mechanisms of Action
Due to the lack of biological data, there is no information on the signaling pathways or

mechanisms of action associated with 3-((Furan-2-ylmethyl)sulfonyl)azetidine.

Conclusion
3-((Furan-2-ylmethyl)sulfonyl)azetidine is a well-defined chemical entity with a structure that

suggests potential for biological relevance. However, there is a significant gap in the publicly

available scientific literature regarding its synthesis, characterization, and biological activity.

This presents an opportunity for further research to explore the properties of this compound

and its derivatives. Future work should focus on developing a reliable synthetic route,

characterizing the compound using modern analytical techniques, and screening it for a range

of biological activities to unlock its potential in medicinal chemistry and drug discovery.
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To cite this document: BenchChem. [3-((Furan-2-ylmethyl)sulfonyl)azetidine structure and
nomenclature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1404934#3-furan-2-ylmethyl-sulfonyl-azetidine-
structure-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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